molecular formula C15H14N4O2 B12162697 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12162697
M. Wt: 282.30 g/mol
InChI Key: YSNLDSUJHHOWQS-UHFFFAOYSA-N
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Description

3,6-Dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a unique isoxazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and isoxazole rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the construction of the pyridine ring and subsequent functionalization.

    Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine.

    Pyridine Ring Construction: The pyridine ring can be introduced through a condensation reaction involving a suitable aldehyde and an amine. This step may require the use of a catalyst such as acetic acid and is typically performed under reflux conditions.

    Functionalization: The final step involves the introduction of the carboxamide group and the pyridylmethyl substituent. This can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine: This compound shares the isoxazolo[5,4-b]pyridine core but differs in the substituents, which can lead to different chemical and biological properties.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a pyridine core, but with different functional groups, affecting its reactivity and applications.

Uniqueness

3,6-Dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring systems. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

3,6-dimethyl-N-(pyridin-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-9-7-12(13-10(2)19-21-15(13)18-9)14(20)17-8-11-5-3-4-6-16-11/h3-7H,8H2,1-2H3,(H,17,20)

InChI Key

YSNLDSUJHHOWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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